2-Bromo-N-[3-(propanoylamino)phenyl]benzamide 2-Bromo-N-[3-(propanoylamino)phenyl]benzamide Platelet activation inhibitor; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 423740-83-4
VCID: VC0006411
InChI: InChI=1S/C16H15BrN2O2/c1-2-15(20)18-11-6-5-7-12(10-11)19-16(21)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,20)(H,19,21)
SMILES: CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br
Molecular Formula: C16H15BrN2O2
Molecular Weight: 347.21 g/mol

2-Bromo-N-[3-(propanoylamino)phenyl]benzamide

CAS No.: 423740-83-4

Inhibitors

VCID: VC0006411

Molecular Formula: C16H15BrN2O2

Molecular Weight: 347.21 g/mol

2-Bromo-N-[3-(propanoylamino)phenyl]benzamide - 423740-83-4

CAS No. 423740-83-4
Product Name 2-Bromo-N-[3-(propanoylamino)phenyl]benzamide
Molecular Formula C16H15BrN2O2
Molecular Weight 347.21 g/mol
IUPAC Name 2-bromo-N-[3-(propanoylamino)phenyl]benzamide
Standard InChI InChI=1S/C16H15BrN2O2/c1-2-15(20)18-11-6-5-7-12(10-11)19-16(21)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,20)(H,19,21)
Standard InChIKey MRHAVVLJBCSEMH-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br
Canonical SMILES CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br
Description Platelet activation inhibitor; High Quality Biochemicals for Research Uses
Synonyms 2-Bromo-N-[3-[(1-oxopropyl)amino]phenyl]-benzamide
PubChem Compound 877874
Last Modified Nov 11 2021
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